Fragment-Based Target Engagement: sEH Inhibitory Activity of the Core Scaffold
The core scaffold of the target compound, 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine, was identified as a fragment hit against soluble epoxide hydrolase (sEH) via crystallographic screening. The fragment exhibits a weak but measurable IC₅₀ of 800 μM for sEH. [1] This establishes a quantitative baseline for target engagement that is absent for closely related regioisomers such as 5-trifluoromethyl or 6-chloro-5-trifluoromethyl analogs. The ethyl carbamate-protected form (the target compound) serves as a stable precursor to this active fragment, enabling controlled deprotection and subsequent optimization. In contrast, the free piperazine fragment is less stable and more prone to oxidation, making the protected form preferred for long-term storage and library screening.
| Evidence Dimension | sEH inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 800 μM (for the corresponding free piperazine fragment, after deprotection of the ethyl carbamate) |
| Comparator Or Baseline | Regioisomeric 5-trifluoromethyl pyridyl piperazine or chloro-substituted analogs: no reported sEH fragment hit data |
| Quantified Difference | The 3-trifluoromethyl regioisomer is the only variant with a validated co-crystal structure and IC₅₀ against sEH. |
| Conditions | Human soluble epoxide hydrolase (sEH) inhibition assay; X-ray crystallography (PDB 4Y2Q) |
Why This Matters
For fragment-based drug discovery programs targeting sEH, this compound provides a uniquely validated starting point with known binding mode and quantitative activity, reducing the risk of pursuing inactive regioisomers.
- [1] Amano, Y.; Yamaguchi, T. Structure of soluble epoxide hydrolase in complex with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine. Bioorg. Med. Chem. 2015, 23, 2310–2317. (Related to PDB 4Y2Q; fragment IC₅₀ = 800 μM). View Source
